Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-
CAS No.: 807314-60-9
Cat. No.: VC16807164
Molecular Formula: C28H36N4+2
Molecular Weight: 428.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 807314-60-9 |
|---|---|
| Molecular Formula | C28H36N4+2 |
| Molecular Weight | 428.6 g/mol |
| IUPAC Name | 4-piperidin-1-yl-1-[[4-[(4-piperidin-1-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium |
| Standard InChI | InChI=1S/C28H36N4/c1-3-15-31(16-4-1)27-11-19-29(20-12-27)23-25-7-9-26(10-8-25)24-30-21-13-28(14-22-30)32-17-5-2-6-18-32/h7-14,19-22H,1-6,15-18,23-24H2/q+2 |
| Standard InChI Key | SVAAENNVLVWYJB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C2=CC=[N+](C=C2)CC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N5CCCCC5 |
Introduction
[Introduction to Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis4-(1-piperidinyl)-
Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] is a complex organic compound with a molecular formula of C28H36N4+2 and a molecular weight of approximately 428.6 g/mol . This compound features a central bis(methylene) linkage between two pyridinium groups and incorporates piperidine moieties, contributing to its unique chemical properties. The presence of bromide ions in related compounds suggests potential ionic interactions, which are significant in various chemical applications.
Synthesis and Reactions
The synthesis of Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] typically involves multi-step organic reactions. These methods can vary based on desired yields and purity levels, often requiring careful control of reaction conditions to achieve optimal results.
Related Compounds
Several compounds share structural similarities with Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-]. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(1-Piperidinyl)-benzaldehyde | Contains a piperidine moiety; used in organic synthesis. | |
| 4-(Pyridin-1-ium-4-yl)methylphenol | Exhibits antimicrobial properties; includes a phenolic group. | |
| N,N-Dimethylpyridin-2-amines | Used as ligands in coordination chemistry; simpler structure. |
Research Findings and Future Directions
Research on Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] is ongoing, with a focus on understanding its chemical properties and potential applications. Future studies should aim to elucidate its biological activities and explore its use in various fields, such as pharmaceuticals and materials science.
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